5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-10-3-4-12-11(6-10)16-13(17-12)18-8-9-2-1-5-15-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBULONXHFHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323946 | |
| Record name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338750-71-3 | |
| Record name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with 3-pyridinemethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzoxazole Derivatives
Key Comparison Points
Electronic and Steric Effects
- The chlorine substituent at the 5-position is a consistent feature across analogs, enhancing electron-withdrawing properties and stabilizing the benzoxazole core .
- Sulfanyl groups at the 2-position vary significantly:
Biological Activity
- Antimicrobial Activity : Sulfanyl-linked benzoxazoles (e.g., oxadiazole derivatives) show broad-spectrum activity due to interactions with microbial enzymes or membranes . The pyridinylmethyl group in the target compound may enhance this via additional π-π interactions.
- CNS Activity : Diazepan/diazepine-containing analogs (e.g., Suvorexant intermediates) exhibit orexin receptor antagonism, critical for treating insomnia . The diazepan ring’s flexibility allows better receptor fit compared to rigid piperidine analogs.
Synthetic Accessibility
- The target compound’s synthesis likely follows solvent-free or photocatalytic routes (common for benzoxazoles) .
- Diazepan/diazepine derivatives require multi-step protocols due to complex ring systems , whereas methyl sulfanyl analogs are simpler to prepare .
Solubility and Aggregation
- Pyridine-containing analogs (target compound) may aggregate in aqueous environments due to π-π stacking, reducing bioavailability .
- Piperidine and diazepane derivatives show improved solubility in polar solvents owing to nitrogen lone pairs .
Research Implications and Gaps
- Target Compound : Requires direct evaluation of antimicrobial and receptor-binding profiles. Computational docking studies (e.g., molecular dynamics) could predict interactions with microbial enzymes or CNS receptors .
- Structural Optimization : Replacing the pyridinylmethyl group with bulkier substituents (e.g., diazepane) may enhance CNS penetration, while smaller groups (e.g., methyl sulfanyl) could improve solubility .
Biological Activity
5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features both benzoxazole and pyridine moieties, which contribute to its reactivity and potential therapeutic applications. The following sections detail the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The IUPAC name of the compound is 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole. Its molecular formula is . The presence of the chlorine atom and the pyridine group enhances its biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.74 g/mol |
| IUPAC Name | 5-chloro-2-(pyridin-3-ylmethylsulfanyl)-1,3-benzoxazole |
| CAS Number | 338750-71-3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Studies
-
Antibacterial Activity :
- A study reported the compound's activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml. While some derivatives were less potent than standard antibiotics like fluconazole against Candida albicans, they showed promising results against other bacterial isolates .
-
Antifungal Activity :
- The compound has also been evaluated for antifungal properties, demonstrating effectiveness against strains such as Candida albicans. Comparative studies suggest that while it may not surpass fluconazole in potency, it remains a viable candidate for further development .
Anticancer Activity
The benzoxazole derivatives, including this compound, have shown cytotoxic effects on various cancer cell lines.
Research Findings
- Cytotoxicity Against Cancer Cells :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes such as cell proliferation and apoptosis.
- Signal Transduction Interference : It can interfere with signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
The unique combination of chlorine and pyridine groups in this compound distinguishes it from similar compounds like 5-Chloro-2-mercaptobenzoxazole and 2-[(3-Pyridinylmethyl)sulfanyl]-1,3-benzoxazole.
| Compound | Key Differences |
|---|---|
| 5-Chloro-2-mercaptobenzoxazole | Lacks the pyridine moiety |
| 2-[(3-Pyridinylmethyl)sulfanyl]-1,3-benzoxazole | Lacks the chlorine atom |
| 5-Bromo-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole | Contains bromine instead of chlorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
